![molecular formula C16H15ClN4O B5780522 N-[6-chloro-2-(4-methylphenyl)-2H-benzotriazol-5-yl]propanamide](/img/structure/B5780522.png)
N-[6-chloro-2-(4-methylphenyl)-2H-benzotriazol-5-yl]propanamide
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Overview
Description
N-[6-chloro-2-(4-methylphenyl)-2H-benzotriazol-5-yl]propanamide is a chemical compound with a complex structure that includes a benzotriazole ring, a chlorinated phenyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-chloro-2-(4-methylphenyl)-2H-benzotriazol-5-yl]propanamide typically involves multiple steps. One common method starts with the chlorination of 4-methylphenyl to form 4-chloro-4-methylphenyl. This intermediate is then reacted with 6-chloro-2H-benzotriazole under specific conditions to form the desired benzotriazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve high-quality product .
Chemical Reactions Analysis
Types of Reactions
N-[6-chloro-2-(4-methylphenyl)-2H-benzotriazol-5-yl]propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized benzotriazole derivatives.
Reduction: Reduced benzotriazole derivatives.
Substitution: Substituted benzotriazole derivatives with various functional groups.
Scientific Research Applications
N-[6-chloro-2-(4-methylphenyl)-2H-benzotriazol-5-yl]propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-[6-chloro-2-(4-methylphenyl)-2H-benzotriazol-5-yl]propanamide involves its interaction with specific molecular targets. The benzotriazole ring can interact with enzymes and receptors, modulating their activity. The chlorinated phenyl group may enhance the compound’s binding affinity and specificity. The propanamide moiety can contribute to the compound’s solubility and stability. Overall, the compound’s effects are mediated through its interactions with various molecular pathways .
Comparison with Similar Compounds
Similar Compounds
4-chlorophenyl N-(2-chloro-6-methylphenyl)carbamate: Similar structure with a carbamate group instead of a propanamide group.
2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide: Contains a thiazole ring and a pyrimidine moiety, differing from the benzotriazole structure.
Uniqueness
N-[6-chloro-2-(4-methylphenyl)-2H-benzotriazol-5-yl]propanamide is unique due to its specific combination of functional groups and its potential for diverse applications. The presence of the benzotriazole ring and the chlorinated phenyl group provides distinct chemical properties that can be leveraged in various research and industrial contexts .
Properties
IUPAC Name |
N-[6-chloro-2-(4-methylphenyl)benzotriazol-5-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O/c1-3-16(22)18-13-9-15-14(8-12(13)17)19-21(20-15)11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOORJWQCUDYNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=NN(N=C2C=C1Cl)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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